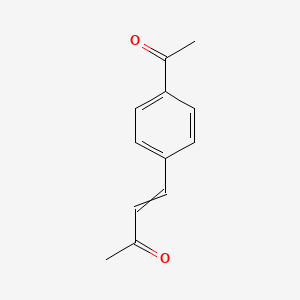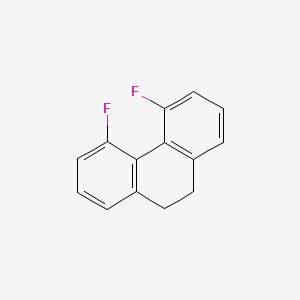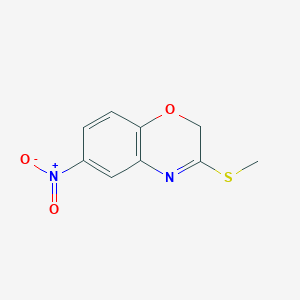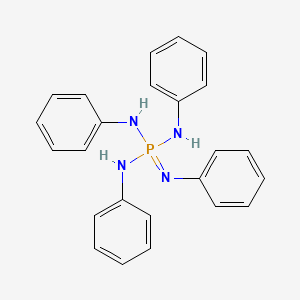![molecular formula C13H17NOS B14315566 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one CAS No. 112380-89-9](/img/structure/B14315566.png)
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a methylsulfanyl group, and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetone derivative with a methylsulfanyl reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then reacted with an isopropylamine derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used
Propiedades
Número CAS |
112380-89-9 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1-phenyl-3-(propan-2-ylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c1-10(2)14-13(16-3)9-12(15)11-7-5-4-6-8-11/h4-10,14H,1-3H3 |
Clave InChI |
RWSDTVRGUIQJMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=CC(=O)C1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)



![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)

![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)

